molecular formula C12H12BrNO3 B1414002 Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate CAS No. 1805019-82-2

Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate

Cat. No.: B1414002
CAS No.: 1805019-82-2
M. Wt: 298.13 g/mol
InChI Key: FMYHQZLDJKXBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate is a chemical compound with the molecular formula C₁₂H₁₂BrN₂O₃. It is a derivative of phenylacetic acid and contains functional groups such as bromo, cyano, and methoxy, which contribute to its unique chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate typically involves the following steps:

  • Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination to introduce the bromo group at the 4-position.

  • Cyano Group Introduction: The brominated compound is then treated with a cyano group donor, such as cyanogen bromide, to introduce the cyano group at the 5-position.

  • Esterification: Finally, the carboxylic acid group is converted to an ester by reacting with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

  • Substitution: The bromo and cyano groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and sodium methoxide (NaOCH₃) are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Substituted phenylacetates and other derivatives.

Scientific Research Applications

Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate is widely used in scientific research due to its diverse applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is utilized in the development of pharmaceuticals, including potential therapeutic agents.

  • Industry: this compound is employed in material science for the synthesis of advanced materials.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate is unique due to its combination of functional groups, which impart distinct chemical properties. Similar compounds include:

  • Ethyl 4-bromo-2-methoxybenzoate: Lacks the cyano group.

  • Ethyl 4-cyano-2-methoxybenzoate: Lacks the bromo group.

  • Ethyl 4-bromo-5-cyano-2-hydroxybenzoate: Contains a hydroxy group instead of methoxy.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-(4-bromo-5-cyano-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)5-8-4-9(7-14)10(13)6-11(8)16-2/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYHQZLDJKXBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate
Reactant of Route 4
Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate
Reactant of Route 5
Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.